molecular formula C13H18N2O3 B14380228 Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- CAS No. 90074-82-1

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-

Cat. No.: B14380228
CAS No.: 90074-82-1
M. Wt: 250.29 g/mol
InChI Key: CZDAFVSYMAZINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is a chemical compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of a butylamino group and an oxoethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- typically involves the reaction of 2-(butylamino)-2-oxoethanol with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzamide, 2-[2-(butylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(tert-butylamino)-2-oxoethoxy]benzamide
  • N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide
  • 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide

Uniqueness

Benzamide, 2-[2-(butylamino)-2-oxoethoxy]- is unique due to its specific structural features, such as the butylamino group and oxoethoxy linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90074-82-1

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[2-(butylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C13H18N2O3/c1-2-3-8-15-12(16)9-18-11-7-5-4-6-10(11)13(14)17/h4-7H,2-3,8-9H2,1H3,(H2,14,17)(H,15,16)

InChI Key

CZDAFVSYMAZINR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.